D-Glucitol 1,3-bis(bromoacetate)
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Overview
Description
D-Glucitol 1,3-bis(bromoacetate): is a chemical compound with the molecular formula C10H16Br2O8 and a molecular weight of 424.038. It is also known by other names such as 1,3-Bis-O-(bromoacetyl)-D-glucitol and D-Glucitol, 1,3-bis(2-bromoacetate) . This compound is primarily used in various scientific research applications, particularly in the fields of chemistry and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 1,3-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,3-bis(bromoacetate) derivative .
Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,3-bis(bromoacetate) are not widely documented, the compound can be synthesized on a larger scale using similar esterification techniques as those used in laboratory settings. The process involves the use of appropriate catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol 1,3-bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The primary products are D-glucitol and bromoacetic acid.
Scientific Research Applications
D-Glucitol 1,3-bis(bromoacetate) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Glucitol 1,3-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
- D-Glucitol 1,6-bis(bromoacetate)
- D-Glucitol 1,4-bis(bromoacetate)
- D-Glucitol 1,2-bis(bromoacetate)
Comparison: D-Glucitol 1,3-bis(bromoacetate) is unique due to its specific substitution pattern at the 1 and 3 positions of D-glucitol. This distinct structure allows for selective reactions and interactions that are not possible with other isomers. The 1,3-bis(bromoacetate) derivative is particularly useful in studies requiring precise control over the modification of D-glucitol .
Properties
CAS No. |
94199-89-0 |
---|---|
Molecular Formula |
C10H16Br2O8 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3-(2-bromoacetyl)oxy-2,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)10(20-8(17)2-12)9(18)5(14)3-13/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
InChI Key |
NCROLHPKBLFQFE-MLTZYSBQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)OC(=O)CBr)O)O)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)O)OC(=O)CBr)O)O)O |
Origin of Product |
United States |
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